molecular formula C10H9Cl2NO3 B2600227 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid CAS No. 879123-75-8

2-[(2,4-Dichlorobenzoyl)amino]propanoic acid

Cat. No. B2600227
CAS RN: 879123-75-8
M. Wt: 262.09
InChI Key: QQJIFACDHUXBJZ-UHFFFAOYSA-N
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Description

“2-[(2,4-Dichlorobenzoyl)amino]propanoic acid” is a chemical compound with the molecular formula C10H9Cl2NO3 . It’s a versatile compound used in scientific research, including drug development, material synthesis, and biological studies.


Molecular Structure Analysis

The molecular structure of “2-[(2,4-Dichlorobenzoyl)amino]propanoic acid” consists of a dichlorobenzoyl group attached to an amino propanoic acid group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Amino acids, which “2-[(2,4-Dichlorobenzoyl)amino]propanoic acid” is a derivative of, can act as both an acid and a base due to their zwitterionic nature . They can undergo reactions characteristic of carboxylic acids and amines .


Physical And Chemical Properties Analysis

Amino acids, which “2-[(2,4-Dichlorobenzoyl)amino]propanoic acid” is a derivative of, are colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties . The exact physical and chemical properties of “2-[(2,4-Dichlorobenzoyl)amino]propanoic acid” would need to be determined experimentally.

Scientific Research Applications

Solubility and Thermodynamics

Research on the solubility and thermodynamics of related compounds, such as 2-amino-4-chlorobenzoic acid, highlights the importance of understanding the solubility behavior in different organic solvents for optimization of purification processes. This knowledge is crucial for chemical synthesis and pharmaceutical formulation (Li et al., 2017).

Anticancer Activity

Studies on derivatives of related compounds demonstrate significant in vitro anticancer activities against various cancer cell lines, suggesting potential for therapeutic applications. The synthesis and evaluation of S-glycosyl and S-alkyl derivatives highlight the importance of chemical modifications in enhancing biological activities (Saad & Moustafa, 2011).

Hydrogel Modification

Functional modification of hydrogels through condensation reactions with amine compounds, including related amines, demonstrates the potential for creating materials with improved properties for medical applications. This includes enhanced swelling behavior and thermal stability, which are important for drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).

Hydrogen Bonding and Polymorphism

The study of amino alcohol salts with quinaldinate, including compounds with structural similarities, provides insight into hydrogen bonding and polymorphism. This research can inform the development of pharmaceutical compounds and materials with tailored properties (Podjed & Modec, 2022).

Corrosion Inhibition

Research into the inhibition of mild steel corrosion in hydrochloric solutions by newly synthesized diamine derivatives, similar in structure, shows the potential of these compounds in protecting industrial materials. This application is crucial for reducing the economic and environmental impact of corrosion (Herrag et al., 2010).

properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)13-9(14)7-3-2-6(11)4-8(7)12/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJIFACDHUXBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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